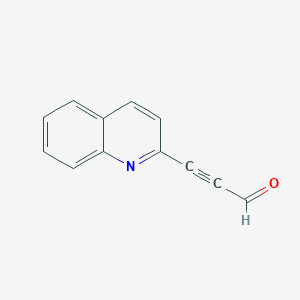
3-(Quinolin-2-yl)propiolaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-2-yl)propiolaldehyde is a heterocyclic aromatic compound that features a quinoline ring system fused with a propiolaldehyde group. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the quinoline moiety in this compound makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-yl)propiolaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an α-methylene ketone under acidic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Quinolin-2-yl)propiolaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 3-(Quinolin-2-yl)propanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Quinolin-2-yl)propiolaldehyde has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the quinoline moiety.
Medicine: Explored for its potential in drug development, particularly for targeting infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Wirkmechanismus
The biological activity of 3-(Quinolin-2-yl)propiolaldehyde is primarily attributed to the quinoline ring. Quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can disrupt microbial cell membranes, making it effective against certain pathogens .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its wide range of biological activities.
Quinolin-2-carboxaldehyde: Similar structure but lacks the propiol group.
Quinolin-2-ylmethanol: The reduced form of 3-(Quinolin-2-yl)propiolaldehyde.
Uniqueness: this compound is unique due to the presence of both the quinoline ring and the propiolaldehyde group, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H7NO |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-quinolin-2-ylprop-2-ynal |
InChI |
InChI=1S/C12H7NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-9H |
InChI-Schlüssel |
RTULTJOCAMLTHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



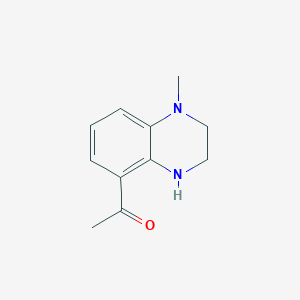
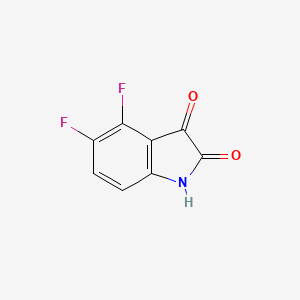
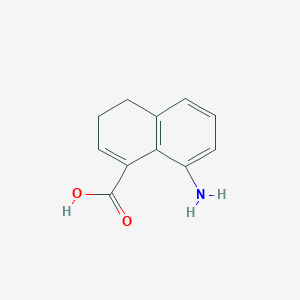
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
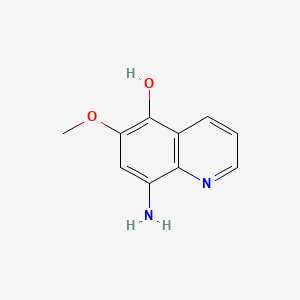

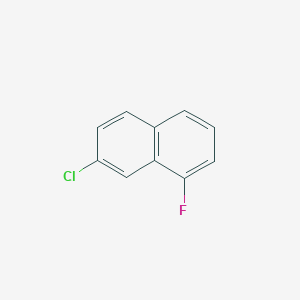

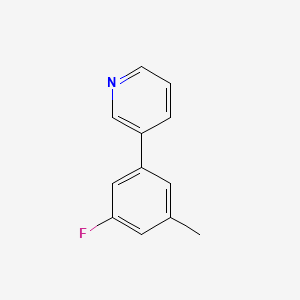
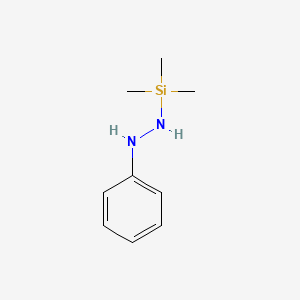
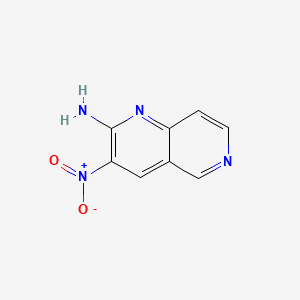
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
